molecular formula C8H5ClF4O B1586405 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol CAS No. 261763-05-7

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

Cat. No. B1586405
M. Wt: 228.57 g/mol
InChI Key: TXEZAXDRQCONER-UHFFFAOYSA-N
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Description



  • Also known as [3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol.

  • CAS Number: 261763-05-7.

  • Molecular Weight: 228.57 g/mol.

  • IUPAC Name: [3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol.

  • Physical Form: Solid.

  • Purity: 98%.

  • Storage Temperature: Ambient.

  • Synonyms: 3-Cl-2-F-5-(CF3)benzyl alcohol.





  • Synthesis Analysis



    • Limited information available. Further research is needed to explore synthetic routes and methods.





  • Molecular Structure Analysis







  • Chemical Reactions Analysis



    • No specific reactions reported for this compound. It can serve as a building block for further synthesis.





  • Physical And Chemical Properties Analysis



    • Refractive Index (n20/D): 1.476 (lit.)

    • Boiling Point: 196°C (lit.)

    • Density: 1.54 g/mL at 25°C (lit.)




  • Scientific Research Applications

    Mild and Metal-Free Fluorination Techniques

    Researchers have developed a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines using Selectfluor. This process efficiently affords fluorinated heterocycles containing 1,3-disubstitution, highlighting the dual role of Selectfluor as a fluorine source and a base, crucial for reactivity (Parmar & Rueping, 2014).

    Oxidative Rearrangement

    Another study presented the oxidative rearrangement of benzyl alcohols with difluoro(aryl)-λ3-bromane, leading to the selective formation of aryl fluoromethyl ethers in good yields. This method probably involves a 1,2-shift of aryl groups from benzylic carbon to oxygen atoms (Ochiai, Yoshimura, & Miyamoto, 2009).

    Domino Reactions

    The application of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol in domino reactions has been explored, where its single fluorine atom can be replaced by various nucleophiles. Subsequent nucleophilic substitution with benzyl alcohols under mild conditions leads to product rearrangements, demonstrating the versatility of fluorinated compounds in synthetic chemistry (Burger et al., 2001).

    Synthesis of Fluorodeoxy Pentofuranosides

    In the synthesis of peracylated fluorodeoxy pentofuranosides, the oxidation of methyl 5-O-benzyl-3(2)-deoxy-3(2)-fluoro-α-d-pentofuranosides leads to the formation of keto derivatives. This process highlights the intricate manipulation of fluorinated sugars for the development of novel compounds (Mikhailopulo et al., 1995).

    Trifluoromethylation from Homoallylic Alcohols

    A novel synthesis method for 2,2,2-trifluoroethyl compounds from homoallylic alcohols through a copper(I) iodide-initiated trifluoromethyl–dehydroxylation process has been developed. This method emphasizes the utility of fluorinated compounds in introducing trifluoromethyl groups into molecules, showcasing significant advancements in fluorine chemistry (Duan & Chen, 1994).

    Safety And Hazards



    • Considered hazardous by OSHA standards.

    • Skin and eye irritation potential.

    • Specific target organ toxicity (single exposure) to the respiratory system.




  • Future Directions



    • Investigate its potential applications in pharmaceuticals, agrochemicals, or materials science.

    • Explore its reactivity and functionalization for novel derivatives.




    Please note that additional research and experimental data are needed to fully understand this compound’s properties and applications. 🌟


    properties

    IUPAC Name

    [3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H5ClF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TXEZAXDRQCONER-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C=C(C(=C1CO)F)Cl)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H5ClF4O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30378688
    Record name [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30378688
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    228.57 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

    CAS RN

    261763-05-7
    Record name [3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]methanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30378688
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 261763-05-7
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    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
    Reactant of Route 2
    3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
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    3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
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    3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
    Reactant of Route 5
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    3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol
    Reactant of Route 6
    3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

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